molecular formula C21H23Cl2NO3 B12750689 Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate CAS No. 104775-18-0

Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate

Cat. No.: B12750689
CAS No.: 104775-18-0
M. Wt: 408.3 g/mol
InChI Key: ZFMDOKKBYUBIOY-UHFFFAOYSA-N
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Description

Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzaldehyde in the presence of a suitable amine, followed by esterification with methyl 4-methylhexanoate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The final esterification step may involve the use of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

    Substitution: The chloro substituents on the phenyl rings can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate involves its interaction with specific molecular targets. The chloro and hydroxy substituents on the phenyl rings may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-fluorophenyl)methylene)amino)-4-methylhexanoate
  • Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-bromophenyl)methylene)amino)-4-methylhexanoate

Uniqueness

Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate is unique due to the presence of both chloro and hydroxy substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to similar compounds with different halogen substituents.

Properties

CAS No.

104775-18-0

Molecular Formula

C21H23Cl2NO3

Molecular Weight

408.3 g/mol

IUPAC Name

methyl 6-[[(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methylidene]amino]-4-methylhexanoate

InChI

InChI=1S/C21H23Cl2NO3/c1-14(7-10-20(26)27-2)11-12-24-21(16-5-3-4-6-18(16)23)17-13-15(22)8-9-19(17)25/h3-6,8-9,13-14,25H,7,10-12H2,1-2H3

InChI Key

ZFMDOKKBYUBIOY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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